N-{2-[2-(Tert-butyl)phenoxy]ethyl}-3-methylaniline
Description
N-{2-[2-(Tert-butyl)phenoxy]ethyl}-3-methylaniline is a tertiary aniline derivative featuring a tert-butyl-substituted phenoxyethyl chain attached to a 3-methylaniline group. Such compounds are commonly intermediates in pharmaceuticals, agrochemicals, or materials science due to their aromatic and steric properties. The tert-butyl group enhances steric bulk and stability, while the methyl group on the aniline ring may influence electronic properties and solubility.
Properties
IUPAC Name |
N-[2-(2-tert-butylphenoxy)ethyl]-3-methylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25NO/c1-15-8-7-9-16(14-15)20-12-13-21-18-11-6-5-10-17(18)19(2,3)4/h5-11,14,20H,12-13H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDVZDLNISRZHDZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NCCOC2=CC=CC=C2C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-{2-[2-(Tert-butyl)phenoxy]ethyl}-3-methylaniline typically involves a multi-step process. One common method is the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base. The reaction conditions are generally mild and tolerant of various functional groups .
Chemical Reactions Analysis
N-{2-[2-(Tert-butyl)phenoxy]ethyl}-3-methylaniline undergoes several types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction can occur under various conditions, often involving nucleophiles or electrophiles.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
N-{2-[2-(Tert-butyl)phenoxy]ethyl}-3-methylaniline is used extensively in scientific research, particularly in the field of proteomics . It is employed as a biochemical reagent to study protein interactions and functions. Additionally, it has applications in medicinal chemistry for the development of new therapeutic agents .
Mechanism of Action
The mechanism of action of N-{2-[2-(Tert-butyl)phenoxy]ethyl}-3-methylaniline involves its interaction with specific molecular targets, such as proteins or enzymes. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural and physicochemical properties of N-{2-[2-(Tert-butyl)phenoxy]ethyl}-3-methylaniline and its analogs:
Physicochemical Properties
- Lipophilicity : The tetrahydrofuranmethoxy analog has a LogD of 5.5 , indicating moderate lipophilicity suitable for membrane permeability in drug design. The target compound’s methyl group likely reduces LogD compared to bulkier substituents.
- Thermal Stability : tert-butyl groups generally enhance thermal stability compared to sec-butyl .
- Solubility : The 2-methoxyethoxy group in may improve aqueous solubility, whereas the tert-butyl and methyl groups in the target compound favor organic solvents.
Biological Activity
N-{2-[2-(Tert-butyl)phenoxy]ethyl}-3-methylaniline is an organic compound that has garnered interest in various fields, particularly in biological research due to its unique structural properties and potential interactions with biological systems. This article delves into the compound's biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's chemical structure is characterized by the presence of a tert-butyl group, a phenoxy moiety, and an aniline group. This configuration contributes to its hydrophobic nature and influences its solubility in organic solvents, which is crucial for its biological applications.
This compound exhibits biological activity primarily through its interaction with specific molecular targets such as enzymes and receptors. The phenoxy and aniline groups facilitate these interactions, leading to modulation of various biological pathways. Research indicates that the compound can affect enzyme activity and receptor signaling, which may result in therapeutic effects or toxicity depending on the context of its use.
Biological Activity
The biological activity of this compound has been explored in several contexts:
- Anticancer Activity : Preliminary studies suggest that this compound may inhibit tumor growth by interfering with cellular signaling pathways associated with cancer progression. For instance, it has shown potential in reducing neoplasia in animal models .
- Anti-inflammatory Effects : The compound's ability to modulate inflammatory pathways has been investigated, indicating potential applications in treating inflammatory diseases.
- Enzymatic Interaction : It has been noted that this compound can act as an inhibitor or activator of various enzymes, including cytochrome P450 enzymes, which are crucial for drug metabolism .
Case Studies
- In Vivo Studies : In a study involving ICR/Ha mice, the administration of this compound resulted in a significant reduction in tumor incidence when evaluated against benzo[a]pyrene-induced neoplasia. This suggests a protective effect against certain chemical carcinogens .
- Enzyme Profiling : A comprehensive profiling of the compound revealed its interactions with multiple enzymatic pathways. For example, it was found to activate certain kinases while inhibiting others, highlighting its dual role as both an activator and inhibitor depending on the target enzyme .
Comparative Analysis
To understand the relative potency and specificity of this compound, it is beneficial to compare it with structurally similar compounds. The following table summarizes key differences:
| Compound Name | Molecular Formula | Key Biological Activity | Mechanism of Action |
|---|---|---|---|
| This compound | C17H25NO2 | Anticancer, anti-inflammatory | Enzyme modulation |
| N-{2-[4-(Tert-butyl)phenoxy]ethyl}-4-methylaniline | C17H25NO2 | Antioxidant | Free radical scavenging |
| 4-chloro-2-methylphenoxyacetic acid (MCPA) | C10H11ClO3 | Herbicidal activity | Disruption of plant growth regulators |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
